molecular formula C12H12N6 B8256806 n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

n-((3-Methylpyridin-2-yl)methyl)-9h-purin-6-amine

Cat. No.: B8256806
M. Wt: 240.26 g/mol
InChI Key: DBMVAWDROSYMOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is a compound that belongs to the class of purine derivatives Purine derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methylpyridine and 6-chloropurine.

    Nucleophilic Substitution: The 3-methylpyridine undergoes a nucleophilic substitution reaction with 6-chloropurine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

    Purification: The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the pyridine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, its interaction with kinases can result in the inhibition of cell proliferation, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pyridin-2-yl)methyl-9H-purin-6-amine
  • N-(3-Methylpyridin-2-yl)-9H-purin-6-amine
  • N-(Pyridin-3-yl)methyl-9H-purin-6-amine

Uniqueness

N-((3-Methylpyridin-2-yl)methyl)-9H-purin-6-amine is unique due to the presence of the 3-methylpyridine moiety, which can enhance its binding affinity and specificity towards certain molecular targets. This structural feature may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6/c1-8-3-2-4-13-9(8)5-14-11-10-12(16-6-15-10)18-7-17-11/h2-4,6-7H,5H2,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMVAWDROSYMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.